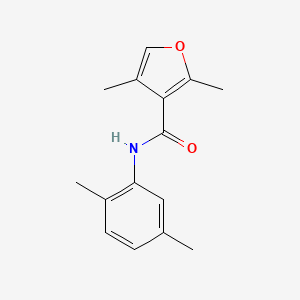
7-Bromo-4-chloro-6-nitroquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-4-chloro-6-nitroquinazoline is a chemical compound with the molecular formula C8H3BrClN3O2 and a molecular weight of 288.49 . .
Molecular Structure Analysis
The InChI code for 7-Bromo-4-chloro-6-nitroquinazoline is1S/C8H3BrClN3O2/c9-5-2-6-4 (1-7 (5)13 (14)15)8 (10)12-3-11-6/h1-3H . This code provides a specific representation of the molecule’s structure. . It has a molecular weight of 288.49 . The storage temperature is 4 degrees Celsius .
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
- 7-Bromo-4-chloro-6-nitroquinazoline is utilized as a key intermediate in the synthesis of PI3K/mTOR inhibitors, demonstrating its significance in medicinal chemistry. The optimized synthetic methods for this compound enhance its potential in developing quinoline inhibitors (Lei et al., 2015).
Anticancer Applications
- Certain derivatives of 4-anilinoquinazolines, which can be synthesized from compounds like 7-Bromo-4-chloro-6-nitroquinazoline, have shown significant cytotoxic effects against tumor cell lines. These derivatives also demonstrated genotoxic effects, induction of necrosis, and changes in actin cytoskeleton in tumor cells, indicating their potential in cancer research (Jantová et al., 2001).
Synthetic Methodology Development
- Research has been conducted on developing efficient synthetic routes for compounds like KF31327, a phosphodiesterase V inhibitor, using 7-chloro-2,4(1H,3H)-quinazolinedione, which is closely related to 7-Bromo-4-chloro-6-nitroquinazoline. This showcases the compound's role in facilitating the synthesis of important pharmaceuticals (Fujino et al., 2001).
Prodrug Systems
- 7-Bromo-4-chloro-6-nitroquinazoline derivatives have been studied as potential prodrug systems for bioreductive activation, indicating their applicability in developing targeted drug delivery systems (Couch et al., 2008).
Solid-Phase Synthesis
- The compound has been used in solid-phase synthesis methods, such as the synthesis of dihydropyrazinoquinazolines, further underscoring its utility in complex chemical syntheses (Zhang et al., 2008).
Antimicrobial Activity
- Novel quinazolinone-based monoazo reactive dyes, synthesized from related quinazoline derivatives, have shown promising antimicrobial activity. This suggests the potential use of 7-Bromo-4-chloro-6-nitroquinazoline in the development of antimicrobial agents (Patel & Patel, 2011).
Antifungal Properties
- Derivatives like 6-bromo-3-chloro-8-quinolinol, synthesized from compounds similar to 7-Bromo-4-chloro-6-nitroquinazoline, have exhibited significant antifungal properties, highlighting its relevance in addressing fungal infections (Gershon et al., 1996).
Antibacterial Applications
- Research on 8-nitrofluoroquinolone derivatives, which can be derived from related quinazolines, has shown promising antibacterial properties against both gram-positive and gram-negative strains. This indicates the potential of 7-Bromo-4-chloro-6-nitroquinazoline in antibiotic development (Al-Hiari et al., 2007).
Photolabile Protecting Groups
- Brominated hydroxyquinoline, closely related to 7-Bromo-4-chloro-6-nitroquinazoline, has been used as a photolabile protecting group. Its high efficiency and multiphoton sensitivity make it useful in the development of light-sensitive compounds for biological applications (Fedoryak & Dore, 2002).
Propriétés
IUPAC Name |
7-bromo-4-chloro-6-nitroquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClN3O2/c9-5-2-6-4(1-7(5)13(14)15)8(10)12-3-11-6/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFMVWYFEFZBTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])Br)N=CN=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4-chloro-6-nitroquinazoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,4S)-4-(2,4-Difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2430190.png)
![N-(3-acetylphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2430192.png)

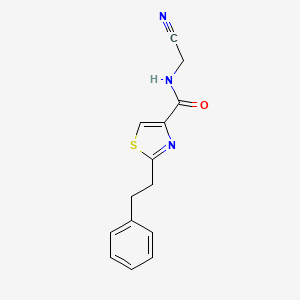
![2-{[7-(4-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2430195.png)

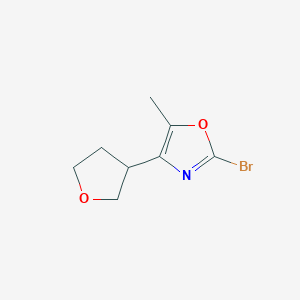
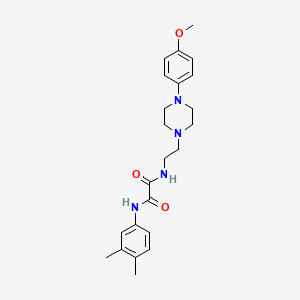
![1,3-Bis[3-(4-tolyl)-1,2,4-oxadiazolyl]benzene](/img/structure/B2430202.png)
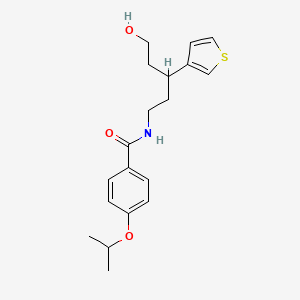
![(3E)-3-{[(2-methoxy-5-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2430204.png)
